2,3-Difluoroaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCQGFYAVUTQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196415 | |

| Record name | 2,3-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4519-40-8 | |

| Record name | 2,3-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4519-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004519408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3-Difluoroaniline from 2,3-Dichloronitrobenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3-difluoroaniline, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 2,3-dichloronitrobenzene (B165493).[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules. Its unique substitution pattern allows for the introduction of fluorine atoms, which can significantly modulate the biological activity and physicochemical properties of the target compounds. The synthesis of this aniline (B41778) derivative from the readily available and cost-effective 2,3-dichloronitrobenzene presents a viable route for its large-scale production. The primary synthetic strategy involves a multi-step process encompassing fluorination, reduction, and amination reactions.

Synthetic Pathways

The conversion of 2,3-dichloronitrobenzene to this compound is not a direct, single-step transformation. The most documented method involves a four-step sequence:

-

Partial Fluorination: The initial step is a nucleophilic aromatic substitution (Halex reaction) to replace one of the chlorine atoms with fluorine, yielding 3-chloro-2-fluoronitrobenzene.

-

Reduction of the Nitro Group: The nitro group of 3-chloro-2-fluoronitrobenzene is then reduced to an amino group, forming 3-chloro-2-fluoroaniline (B1295074).

-

Schiemann Reaction: The amino group of 3-chloro-2-fluoroaniline is transformed into a fluorine atom via a diazonium salt, resulting in the formation of 2,3-difluorochlorobenzene.

-

Amination: Finally, the remaining chlorine atom in 2,3-difluorochlorobenzene is substituted with an amino group to yield the target product, this compound.

An alternative, more direct two-step approach would involve the complete fluorination of 2,3-dichloronitrobenzene to 2,3-difluoronitrobenzene, followed by the reduction of the nitro group. However, the selective double fluorination at the 2 and 3 positions of the nitro-substituted ring is challenging and less commonly reported.

Experimental Protocols

Multi-Step Synthesis from 2,3-Dichloronitrobenzene

This section details the experimental procedures for the four-step synthesis of this compound.

Step 1: Preparation of 3-Chloro-2-fluoronitrobenzene

This step employs the Halex process, a halide exchange reaction.[2]

-

Reaction: 2,3-dichloronitrobenzene is reacted with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.

-

Reagents and Conditions:

-

2,3-Dichloronitrobenzene (1.0 mol)

-

Anhydrous Potassium Fluoride (1.2 mol)

-

Dimethyl Sulfoxide (B87167) (DMSO) (200 g)

-

-

Procedure:

-

Combine 2,3-dichloronitrobenzene (192 g, 1.0 mol), anhydrous potassium fluoride (69.6 g, 1.2 mol), and dimethyl sulfoxide (200 g) in a 500 ml four-hole reaction flask equipped with a mechanical stirrer, thermometer, and condenser.[3]

-

Heat the reaction mixture to 170-175 °C and maintain this temperature for 8 hours.[3]

-

After the reaction is complete, cool the mixture to 50 °C.[3]

-

Filter the reaction mixture and wash the filter cake with toluene (B28343) (150 ml).[3]

-

Combine the filtrate and washings. Recover the solvent by distillation, followed by vacuum rectification to obtain 3-chloro-2-fluoronitrobenzene.[3]

-

Step 2: Preparation of 3-Chloro-2-fluoroaniline

The nitro group is reduced to an amine, typically through catalytic hydrogenation.

-

Reaction: 3-chloro-2-fluoronitrobenzene is reduced using a suitable reducing agent. Catalytic hydrogenation is preferred for its cleaner reaction profile compared to metal-acid reductions.[3]

-

Reagents and Conditions:

-

3-Chloro-2-fluoronitrobenzene

-

Catalyst (e.g., Palladium on carbon, Raney Nickel)

-

Solvent (e.g., Methanol (B129727), Ethanol)

-

Hydrogen gas

-

-

Procedure: (A generalized procedure based on similar reductions)

-

In a high-pressure reactor (Parr Hydrogenator), dissolve 3-chloro-2-fluoronitrobenzene (0.1 mol) in methanol (100 ml).[4]

-

Carefully add a catalytic amount of 10% Pd/C (e.g., 0.5-1.0 g) under an inert atmosphere.[5]

-

Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring until hydrogen uptake ceases.[5]

-

After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a bed of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-chloro-2-fluoroaniline, which can be further purified by distillation or crystallization.

-

Step 3: Preparation of 2,3-Difluorochlorobenzene via Schiemann Reaction

This classic reaction converts an arylamine to an aryl fluoride.

-

Reaction: 3-chloro-2-fluoroaniline is diazotized with a nitrite (B80452) source in the presence of a strong acid, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.

-

Reagents and Conditions:

-

3-Chloro-2-fluoroaniline (0.5 mol)

-

30% Hydrochloric Acid (130 g)

-

30% Sodium Nitrite solution (120 g)

-

40% Fluoroboric Acid (137.5 g)

-

-

Procedure:

-

In a 500 ml four-hole reaction flask, add 30% hydrochloric acid (130 g) and water (60 ml), then add 3-chloro-2-fluoroaniline (72.8 g, 0.5 mol).[3]

-

Cool the mixture to -5 °C and slowly add 30% sodium nitrite solution (120 g, 0.52 mol) while maintaining the temperature below 0 °C to form the diazonium salt.[3]

-

After the addition is complete, stir for an additional 30 minutes.

-

Slowly add 40% fluoroboric acid (137.5 g, 0.625 mol) at -5 to 0 °C.[3]

-

Stir for another 30 minutes, then filter the precipitated diazonium fluoroborate salt. Wash the salt with cold methanol (50 ml) and dry.[3]

-

Thermally decompose the dried diazonium fluoroborate salt at 180-220 °C to obtain 2,3-difluorochlorobenzene.[3] The yield for this step is reported to be around 78.5%.[3]

-

Step 4: Preparation of this compound

The final step is an amination reaction to introduce the amino group.

-

Reaction: 2,3-difluorochlorobenzene is reacted with an ammonia (B1221849) source, typically in the presence of a copper catalyst.

-

Reagents and Conditions:

-

2,3-Difluorochlorobenzene (0.5 mol)

-

29% Ammoniacal Liquor (230 g)

-

Red Copper Oxide (1.6 g)

-

-

Procedure:

-

In a 500 ml pressure-resistant reactor, combine 2,3-difluorochlorobenzene (74.25 g, 0.5 mol), 29% ammoniacal liquor (230 g), and red copper oxide (1.6 g).[3]

-

Seal the reactor and heat to 175-180 °C. The pressure will rise to approximately 4.0 MPa.[3]

-

Maintain these conditions for 10 hours.[3]

-

After cooling, add 50% NaOH solution (40 g) and extract the product with methyl tertiary butyl ether (100 g).[3]

-

Separate the organic layer, recover the solvent, and purify the crude product by vacuum rectification to obtain this compound.[3] The reported yield is approximately 90% with a purity of >99.5%.[3]

-

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Multi-Step Synthesis

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Partial Fluorination | 2,3-dichloronitrobenzene, KF | DMSO | 170-175 | 8 | - |

| 2 | Nitro Reduction | 3-chloro-2-fluoronitrobenzene, H₂, Catalyst | Methanol | 50-80 | - | - |

| 3 | Schiemann Reaction | 3-chloro-2-fluoroaniline, NaNO₂, HBF₄ | Water | -5 to 220 | - | ~78.5 |

| 4 | Amination | 2,3-difluorochlorobenzene, NH₃·H₂O, Cu₂O | Water | 175-180 | 10 | ~90 |

Mandatory Visualization

Caption: Overall workflow for the multi-step synthesis of this compound.

Caption: Chemical reaction pathway from 2,3-dichloronitrobenzene to this compound.

References

Synthesis of 2,3-Difluoroaniline via catalytic hydrogenation

An In-depth Technical Guide to the Synthesis of 2,3-Difluoroaniline via Catalytic Hydrogenation

Introduction

This compound is a crucial chemical intermediate, serving as a vital building block in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][2] Its unique molecular structure, featuring two fluorine atoms on the aromatic ring, imparts desirable properties to target molecules, such as enhanced metabolic stability, bioavailability, and binding affinity.[1] Consequently, the development of efficient and scalable synthetic routes to high-purity this compound is of significant interest to researchers and professionals in the field of drug development and fine chemical manufacturing.

Catalytic hydrogenation represents one of the most fundamental and widely employed methods for the reduction of nitroarenes to their corresponding anilines. This process is highly regarded for its efficiency, high yields, and favorable environmental profile, often generating water as the primary byproduct.[3] This guide provides a detailed technical overview of the synthesis of this compound through the catalytic hydrogenation of its nitro precursor, 2,3-difluoronitrobenzene (B1293642). It covers the core reaction, common catalytic systems, detailed experimental protocols, and quantitative data to support process optimization.

Core Reaction Pathway: From Nitroarene to Amine

The synthesis of this compound is typically achieved through the catalytic reduction of 2,3-difluoronitrobenzene. In this reaction, the nitro group (-NO₂) is reduced to an amino group (-NH₂) using molecular hydrogen (H₂) in the presence of a metal catalyst.

Catalytic Systems and Reaction Parameters

The success of the hydrogenation reaction hinges on the appropriate selection of the catalyst and reaction conditions. Several catalytic systems have proven effective for the reduction of fluorinated nitroaromatics.

Catalysts:

-

Palladium on Carbon (Pd/C): This is one of the most common and versatile catalysts for nitro group reduction. It offers high activity and selectivity under relatively mild conditions.[4][5] Catalysts with 5% or 10% palladium loading are frequently used.[5][6]

-

Raney Nickel (Raney Ni): A cost-effective alternative to palladium, Raney Nickel is also highly active but may require more careful handling due to its pyrophoric nature when dry.[7]

-

Platinum-based Catalysts (e.g., PtO₂): These catalysts are also effective but are often used for more challenging reductions.

Solvents: Polar protic solvents are typically employed to facilitate the reaction. Common choices include:

Reaction Conditions:

-

Hydrogen Pressure: The reaction can often be carried out under slight or low hydrogen pressure, though pressures can range from atmospheric to several megapascals (MPa) depending on the scale and catalyst activity.[4][6]

-

Temperature: Mild temperatures, often ranging from room temperature to around 50-120°C, are generally sufficient for the reaction to proceed to completion.[4][6]

-

Catalyst Loading: The amount of catalyst used is a critical parameter that influences reaction time and efficiency. It is typically in the range of 1-10 mol% relative to the substrate.

Quantitative Data Summary

The following table summarizes reaction conditions for the catalytic hydrogenation of various difluoronitrobenzene isomers, providing a comparative basis for process development.

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| Precursor to this compound | 10% Pd/C (50% wet) | Methanol | 50 | Slight H₂ pressure | 93 | [6] |

| 3,5-Difluoronitrobenzene | Palladium on Carbon | N/A | Controlled | Controlled | N/A | [4] |

| 2,4-Difluoro-5-chloronitrobenzene | 5% Palladium on Carbon | Toluene | N/A | N/A | 86.6 (of distilled product) | [5] |

| 3,5-Dichloro-2,4-difluoronitrobenzene | 5% Palladium on Carbon | DMF | Room Temperature | Atmospheric H₂ | N/A | [7] |

Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound, adapted from reported literature for the reduction of a related precursor.[6] The logical starting material for this specific target is 2,3-difluoronitrobenzene.

Materials and Equipment:

-

2,3-Difluoronitrobenzene

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Methanol (reagent grade)

-

Triethylamine (B128534) (optional, as a reaction promoter)

-

Hydrogen gas source

-

Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature control

-

Filtration apparatus (e.g., Buchner funnel with Celite® or similar filter aid)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation reactor, dissolve the 2,3-difluoronitrobenzene substrate in methanol.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). A small amount of triethylamine may also be added at this stage.[6]

-

Hydrogenation: Seal the reactor. Purge the vessel several times with hydrogen gas to replace the inert atmosphere.

-

Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., slight overpressure). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50°C).[6]

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. Analysis by HPLC or TLC can confirm the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6] Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings. Remove the methanol solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified if necessary by techniques such as vacuum distillation or column chromatography to achieve the desired purity for subsequent applications.

Conclusion

The synthesis of this compound via catalytic hydrogenation of 2,3-difluoronitrobenzene is a robust and highly effective method suitable for both laboratory and industrial-scale production. The use of palladium on carbon catalysts in a protic solvent under mild temperature and pressure conditions consistently delivers high yields of the desired product.[4][6] By carefully controlling reaction parameters and following established protocols, researchers and drug development professionals can reliably produce this key intermediate, facilitating the advancement of new pharmaceuticals and specialty chemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. guidechem.com [guidechem.com]

- 5. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

2,3-Difluoroaniline CAS number and physical properties

An In-depth Technical Guide to 2,3-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 4519-40-8), a key chemical intermediate in the pharmaceutical, agrochemical, and dye industries.[1] This document outlines its core physical properties, a detailed experimental protocol for its synthesis, and its primary applications.

Core Properties of this compound

This compound is a halogenated aromatic amine that presents as a colorless to light yellow or brown liquid at room temperature.[1][2] Its chemical structure, featuring two fluorine atoms on the benzene (B151609) ring, imparts unique reactivity and stability, making it a valuable building block in organic synthesis.[1]

Physical and Chemical Data

The essential physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 4519-40-8 | [2][3][4][5][6] |

| Molecular Formula | C₆H₅F₂N | [2][4] |

| Molecular Weight | 129.11 g/mol | [2][3][4] |

| Appearance | Colorless to brown/light orange clear liquid | [1][2] |

| Boiling Point | 69 °C at 12 mmHg; 176.6 ± 20.0 °C at 760 mmHg | [2][5] |

| Density | 1.274 g/mL at 25 °C; 1.28 g/cm³ | [2][3] |

| Refractive Index | n20/D 1.514 | [3][7] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [3][7] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water | [1] |

| Storage | Store at 2-8 °C in a ventilated, low-temperature, dry warehouse | [2][8] |

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules:

-

Pharmaceutical Development : It is a key building block in the synthesis of active pharmaceutical ingredients (APIs). The inclusion of fluorine atoms can enhance the biological activity, lipophilicity, and metabolic stability of drug molecules.[1][3] For instance, it has been used in the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate.[7][9]

-

Agrochemicals : The compound is utilized in the formulation of pesticides and herbicides.[1]

-

Dyes and Pigments : It is employed in the production of specialty dyes, where the fluorine atoms can improve color vibrancy and stability.[1]

As a chemical intermediate, this compound is not typically studied for its direct interaction with biological signaling pathways. Its significance lies in the properties it imparts to the final active molecules.

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673), a common laboratory-scale procedure.[2]

Materials:

-

1,2-dibromo-4,5-difluoro-3-nitrobenzene (0.638 g, 2.01 mmol)

-

Methanol (B129727) (4 mL)

-

10% Palladium on activated carbon (Pd/C), 50% wet (48.4 mg)

-

Triethylamine (B128534) (6.2 mg, 0.06 mmol)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 0.638 g of 1,2-dibromo-4,5-difluoro-3-nitrobenzene in 4 mL of methanol in a suitable reaction vessel.

-

Add 48.4 mg of 10% Pd/C (50% wet) catalyst and 6.2 mg of triethylamine to the solution.

-

Replace the atmosphere in the reaction vessel with hydrogen.

-

Stir the reaction mixture at 50°C under a slight pressure of hydrogen for 2 hours.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

If residual intermediate (2,3-dibromo-5,6-difluoroaniline) is present, continue the reaction under the same conditions for an additional 0.5 hours.[2]

-

Once the reaction is complete, remove the catalyst by filtration.

-

The resulting liquid containing this compound can be analyzed by HPLC to determine the yield. A typical yield for this procedure is approximately 93%.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101245020B - Process for synthesizing this compound - Google Patents [patents.google.com]

- 5. CAS 4519-40-8: this compound | CymitQuimica [cymitquimica.com]

- 6. EP2940002A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2,3-二氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,3-Difluoroaniline

This guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-difluoroaniline. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a valuable resource for the structural elucidation and characterization of this compound.

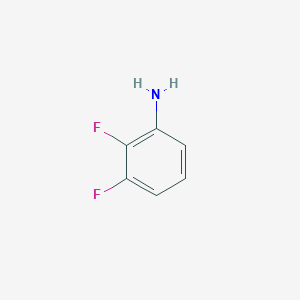

Structure of this compound

This compound is an aromatic compound with the chemical formula C₆H₅F₂N. Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) at position 1, and two fluorine atoms at positions 2 and 3.

Caption: Chemical structure of this compound with atom numbering.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is summarized below. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.75 - 6.85 | ddd | JH4-H5 ≈ 8.5, JH4-F3 ≈ 7.0, JH4-H6 ≈ 1.5 |

| H-5 | 6.65 - 6.75 | ddd | JH5-H6 ≈ 8.5, JH5-H4 ≈ 8.5, JH5-F ≈ 2.0 |

| H-6 | 6.80 - 6.90 | ddd | JH6-H5 ≈ 8.5, JH6-F2 ≈ 5.0, JH6-H4 ≈ 1.5 |

| NH₂ | 3.70 - 3.90 | br s | - |

ddd: doublet of doublet of doublets, br s: broad singlet

Predicted 13C NMR Spectral Data

The predicted 13C NMR spectrum of this compound in CDCl₃ is presented below. The chemical shifts (δ) are referenced to TMS at 0 ppm. Due to the presence of fluorine atoms, carbon signals will exhibit C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted 1JC-F (Hz) | Predicted nJC-F (Hz) |

| C-1 | 135.0 - 136.0 | - | 2JC1-F2 ≈ 10-15 |

| C-2 | 148.0 - 150.0 (d) | 240 - 250 | 2JC2-F3 ≈ 15-20 |

| C-3 | 142.0 - 144.0 (d) | 240 - 250 | 2JC3-F2 ≈ 15-20 |

| C-4 | 115.0 - 116.0 | - | 3JC4-F3 ≈ 5-10, 4JC4-F2 ≈ 1-3 |

| C-5 | 120.0 - 121.0 | - | 4JC5-F3 ≈ 1-3, 5JC5-F2 ≈ 1-3 |

| C-6 | 112.0 - 113.0 | - | 3JC6-F2 ≈ 5-10 |

d: doublet

Experimental Protocols

While the provided data is predicted, a general experimental protocol for acquiring the NMR spectra of this compound is outlined below.

Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

13C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as 13C has a low natural abundance.

-

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the NMR spectra for this compound would typically follow the logical steps outlined in the diagram below.

Caption: A logical workflow for the analysis of NMR spectra of this compound.

Disclaimer: The 1H and 13C NMR spectral data presented in this document are predicted values and should be used as a reference. Experimental values may vary depending on the specific conditions of the measurement, such as solvent, concentration, and temperature. For definitive structural confirmation, it is recommended to acquire and analyze experimental NMR data.

A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2,3-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoroaniline (CAS: 4519-40-8) is a crucial chemical intermediate in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1] Its unique molecular structure, featuring two fluorine atoms on the aromatic ring, imparts desirable properties such as enhanced biological activity and metabolic stability to the final drug molecules.[1] Accurate and thorough characterization of this compound is essential to ensure the quality and consistency of pharmaceutical products.

This technical guide provides an in-depth overview of two primary analytical techniques for the characterization of this compound: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will cover detailed experimental protocols, data interpretation, and expected quantitative results for each technique.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their characteristic vibrations, producing a unique spectral fingerprint.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient sampling method for liquid samples like this compound, requiring minimal sample preparation.[3]

-

Instrument Preparation : Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum : Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered to measure the ambient atmosphere (H₂O, CO₂), which will be subtracted from the sample spectrum.[4]

-

Sample Application : Place a single drop of neat this compound liquid directly onto the surface of the ATR crystal, ensuring the crystal is completely covered.[3][4]

-

Apply Pressure : Lower the pressure clamp to ensure firm contact between the liquid sample and the ATR crystal. Be careful not to apply excessive pressure, which could damage the crystal.[3]

-

Data Acquisition : Initiate the sample scan. The instrument will direct a beam of infrared light through the crystal. The light will interact with the sample at the surface and the reflected light is sent to the detector. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.[5]

Data Interpretation and Expected Vibrational Frequencies

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and carbon-fluorine bonds.

-

N-H Stretching : As a primary aromatic amine, two distinct bands are expected in the 3500-3300 cm⁻¹ region.[6] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[7]

-

Aromatic C-H Stretching : Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[8]

-

C=C Ring Stretching : The stretching of the carbon-carbon double bonds within the aromatic ring results in one or more sharp bands in the 1600-1475 cm⁻¹ region.[8][9]

-

N-H Bending (Scissoring) : The in-plane bending vibration of the primary amine group is expected between 1650-1580 cm⁻¹.[6]

-

C-N Stretching : The stretching vibration of the aromatic carbon to nitrogen bond gives a strong band in the 1335-1250 cm⁻¹ range.[6]

-

C-F Stretching : The C-F bonds will produce strong absorption bands, typically in the 1300-1100 cm⁻¹ region. The exact position can be influenced by the aromatic system.

-

C-H Out-of-Plane Bending : Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of aromatic C-H bonds and can sometimes indicate the substitution pattern.[8]

Quantitative Data Summary: FT-IR

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric Stretch | N-H (Primary Amine) | 3500 - 3300 (Two bands) | Medium |

| Stretch | Aromatic C-H | 3100 - 3000 | Medium-Weak |

| In-Ring Stretch | Aromatic C=C | 1600 - 1475 | Medium-Strong |

| Bending (Scissoring) | N-H (Primary Amine) | 1650 - 1580 | Medium |

| Stretch | Aromatic C-N | 1335 - 1250 | Strong |

| Stretch | C-F | 1300 - 1100 | Strong |

| Out-of-Plane Bending | Aromatic C-H | 900 - 675 | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] For structural elucidation, Electron Ionization (EI) is commonly used, where high-energy electrons bombard a molecule, causing it to ionize and break apart into characteristic fragments. The resulting fragmentation pattern provides a molecular fingerprint.[11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile liquid compounds like this compound, as it separates the analyte from any potential impurities before it enters the mass spectrometer.[12]

-

Sample Preparation : Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[13] Ensure the sample is free of particulates.

-

GC Method Setup :

-

Column : A standard non-polar or mid-polarity capillary column (e.g., DB-5ms) is suitable.[14]

-

Inlet : Set the injector temperature to ~250°C to ensure rapid volatilization of the sample.[14]

-

Oven Program : A typical temperature program starts at a low temperature (e.g., 70°C), holds for 1-2 minutes, then ramps up at 10-15°C/min to a final temperature of ~280°C.[14]

-

Carrier Gas : Use high-purity helium at a constant flow rate (e.g., 1 mL/min).[14]

-

-

MS Method Setup :

-

Injection and Analysis : An autosampler injects a small volume (typically 1 µL) of the prepared sample into the GC inlet. The sample is separated on the column and sequentially enters the MS for ionization and analysis.[16]

-

Data Analysis : The resulting chromatogram shows peaks corresponding to separated compounds. The mass spectrum for the peak corresponding to this compound can then be analyzed.

Data Interpretation and Expected Fragmentation

The mass spectrum of this compound is interpreted by identifying the molecular ion peak and the subsequent fragment ions.

-

Molecular Ion (M⁺·) : The molecular formula is C₆H₅F₂N, with a molecular weight of approximately 129.11 g/mol .[17] The molecular ion peak is therefore expected at m/z 129 . In accordance with the nitrogen rule, the odd molecular weight corresponds to the presence of a single nitrogen atom.[18] Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system.[18]

-

Key Fragmentations : The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals.

-

Loss of HCN : A common fragmentation pathway for anilines is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da). This would result in a fragment ion at m/z 102 .

-

Loss of Fluorine : Cleavage of a C-F bond can lead to the loss of a fluorine radical (19 Da), potentially yielding a fragment at m/z 110 .

-

Ring Fragmentation : Further fragmentation of the aromatic ring can produce smaller ions, though these are often complex.

-

Quantitative Data Summary: Mass Spectrometry

| m/z Value | Proposed Ion / Fragment | Formula | Notes |

| 129 | Molecular Ion [M]⁺· | [C₆H₅F₂N]⁺· | Should be an intense peak, confirms molecular weight. |

| 110 | [M - F]⁺ | [C₆H₅FN]⁺ | Resulting from the loss of a fluorine radical. |

| 102 | [M - HCN]⁺· | [C₅H₄F₂]⁺· | A common fragmentation pathway for anilines. |

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. FT-IR confirms the presence of key functional groups (amine, aromatic ring, C-F bonds), while GC-MS verifies the molecular weight and provides structural information through its distinct fragmentation pattern. These analytical methodologies are indispensable for quality control, ensuring the identity, purity, and consistency of this vital pharmaceutical intermediate for researchers and drug development professionals.

References

- 1. nbinno.com [nbinno.com]

- 2. airhygiene.com [airhygiene.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. scribd.com [scribd.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

- 13. uoguelph.ca [uoguelph.ca]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. This compound [webbook.nist.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 2,3-Difluoroaniline in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 2,3-Difluoroaniline in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of its solubility profile, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility screening.

Introduction to this compound and its Solubility

This compound is a halogenated aromatic amine that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and the formulation of final products. While specific quantitative solubility data for this compound is not extensively available in public literature, its structural characteristics provide a strong basis for predicting its behavior in various solvent systems.

Based on the principle of "like dissolves like," this compound, a polar molecule, is expected to exhibit good solubility in polar organic solvents. The presence of the amine group allows for hydrogen bonding, further enhancing its solubility in protic solvents. Conversely, its solubility is anticipated to be limited in non-polar solvents.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on its chemical structure and the known solubility of similar compounds like 2,4-Difluoroaniline[1].

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the amine group of this compound. |

| Ethanol | Polar Protic | High | Similar to methanol, it can act as a hydrogen bond donor and acceptor.[1] |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group can interact with the polar C-F and N-H bonds of the solute. |

| Ethyl Acetate | Moderately Polar Aprotic | Moderate | The ester group provides polarity, but the ethyl group reduces overall polarity compared to acetone. |

| Dichloromethane | Polar Aprotic | Moderate | A common solvent for many organic compounds, its polarity is sufficient to dissolve this compound. |

| Toluene | Non-polar Aromatic | Low | Limited interaction with the polar functional groups of this compound. |

| Hexane | Non-polar Aliphatic | Very Low | Significant mismatch in polarity between the solvent and the solute. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following sections detail two common and reliable protocols for quantifying the solubility of a compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.[2][3][4][5][6]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solute has fully sedimented.

-

Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Weighing and Calculation: The container with the dried solute is weighed. The solubility is then calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant withdrawn.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that exhibit UV-Vis absorbance and is particularly useful for determining lower solubility concentrations.[7][8][9]

Methodology:

-

Preparation of Standard Solutions and Calibration Curve: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations. The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1-3).

-

Dilution of Saturated Solution: A small, accurately measured volume of the clear supernatant is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound in a drug development context follows a logical progression. The following diagram illustrates a typical workflow.

Caption: Logical workflow for determining the solubility of a chemical compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. scribd.com [scribd.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. rjptonline.org [rjptonline.org]

Reactivity of the Amino Group in 2,3-Difluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoroaniline is an important synthetic intermediate in the development of pharmaceuticals and advanced materials.[1][2] The reactivity of its amino group is a critical determinant of its utility in various chemical transformations. The presence of two fluorine atoms on the aromatic ring significantly modulates the electron density and steric environment of the amino group, thereby influencing its nucleophilicity and basicity. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, including its fundamental properties, key reactions, and detailed experimental protocols.

Core Properties of the Amino Group in this compound

The reactivity of the amino group in this compound is governed by the interplay of electronic and steric effects imparted by the fluorine substituents.

Basicity and pKa

The basicity of an aniline (B41778) is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The presence of electron-withdrawing groups on the aromatic ring decreases the electron density on the nitrogen, making the aniline less basic. Fluorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I).

In this compound, one fluorine is in the ortho position and the other is in the meta position relative to the amino group. Both will exert a significant electron-withdrawing inductive effect, leading to a lower pKa compared to aniline. For comparison, the pKa of 4-fluoroaniline (B128567) is 4.65, indicating a very small effect from the para position. Given the positions of the fluorine atoms in this compound, its pKa is expected to be significantly lower than that of aniline and 4-fluoroaniline.

Estimated pKa of Difluoroaniline Isomers:

| Compound | Substituent Positions | Expected pKa Range |

| This compound | ortho, meta | 2.5 - 3.5 |

| 2,4-Difluoroaniline | ortho, para | 3.0 - 4.0 |

| 3,4-Difluoroaniline | meta, para | 3.5 - 4.5 |

Note: These are estimated values based on substituent effects. Experimental determination is required for precise values.

Nucleophilicity

The nucleophilicity of the amino group is its ability to donate its lone pair of electrons to an electrophile. Generally, factors that decrease basicity also decrease nucleophilicity. Therefore, the amino group of this compound is expected to be a weaker nucleophile compared to aniline. The ortho fluorine atom, in addition to its electronic effect, may also exert a steric hindrance effect, further reducing the accessibility of the nitrogen lone pair to electrophiles.

Key Reactions of the Amino Group

The amino group of this compound participates in a variety of fundamental organic reactions, including acylation, alkylation, and diazotization.

N-Acylation

N-acylation is a common reaction to form an amide bond, which can serve as a protective group or as a key structural motif in target molecules. Due to the reduced nucleophilicity of the amino group, acylation of this compound may require slightly more forcing conditions compared to aniline.

Experimental Protocol: N-Acetylation of this compound with Acetic Anhydride (B1165640)

This protocol is adapted from general procedures for the acetylation of anilines.

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in DCM.

-

Add 1.1 equivalents of pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude N-(2,3-difluorophenyl)acetamide.

-

The product can be further purified by recrystallization or column chromatography.

N-Alkylation

N-alkylation of this compound introduces alkyl substituents on the nitrogen atom. Direct alkylation with alkyl halides can be challenging due to the reduced nucleophilicity of the amine and the potential for over-alkylation. A more controlled, indirect method involves the alkylation of a sulfonamide derivative followed by deprotection.

Experimental Protocol: N-Methylation of this compound via Trifluoroacetylation

This protocol is adapted from a general method for the N-methylation of amines.

Part 1: N-Trifluoroacetylation

-

Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent like dichloromethane.

-

Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine.

-

Cool the mixture to 0 °C.

-

Slowly add 1.1 equivalents of trifluoroacetic anhydride.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry and concentrate to obtain the N-(2,3-difluorophenyl)-2,2,2-trifluoroacetamide.

Part 2: N-Methylation

-

Dissolve the N-trifluoroacetylated aniline in a polar aprotic solvent such as acetone (B3395972) or DMF.

-

Add an excess of a base, such as potassium carbonate.

-

Add an excess of methyl iodide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the solvent.

Part 3: Deprotection

-

Dissolve the N-methylated trifluoroacetamide (B147638) in a protic solvent like methanol.

-

Add a base, such as potassium carbonate or sodium hydroxide, in an aqueous solution.

-

Stir the mixture at room temperature or with gentle heating until the trifluoroacetyl group is cleaved (monitored by TLC).

-

Work up the reaction by extracting the product into an organic solvent, drying, and concentrating to yield N-methyl-2,3-difluoroaniline.

Diazotization

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring. The diazotization is typically carried out in the presence of a strong acid and a source of nitrous acid.

Experimental Protocol: Diazotization of this compound

This protocol is based on a general procedure for the diazotization of anilines.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

Water

-

Ice

Procedure:

-

In a beaker, suspend 1.0 equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve a slight excess (1.05 equivalents) of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension, keeping the temperature below 5 °C.

-

Continue stirring for an additional 15-30 minutes after the addition is complete.

-

The resulting solution of the diazonium salt can be used immediately in subsequent reactions (e.g., Sandmeyer reaction, azo coupling).

Comparative Reactivity of Difluoroaniline Isomers

The position of the fluorine atoms on the aniline ring has a significant impact on the reactivity of the amino group.

-

This compound: The ortho and meta fluorine atoms both exert a strong electron-withdrawing inductive effect, significantly reducing the basicity and nucleophilicity of the amino group. The ortho fluorine also introduces steric hindrance.

-

2,4-Difluoroaniline: The ortho fluorine has a strong inductive effect, while the para fluorine has a weaker inductive and a slight electron-donating resonance effect. The net effect is still electron-withdrawing, but likely less so than in the 2,3-isomer.

-

3,4-Difluoroaniline: Both fluorines are meta and para to the amino group. Their combined electron-withdrawing effect will be less than that of the 2,3-isomer, where one fluorine is in the ortho position.

Based on these electronic and steric considerations, the expected order of basicity and nucleophilicity is:

3,4-Difluoroaniline > 2,4-Difluoroaniline > this compound

This trend suggests that reactions involving the amino group of this compound will generally be the slowest among the three isomers.

Conclusion

The amino group of this compound exhibits reduced basicity and nucleophilicity due to the strong electron-withdrawing and steric effects of the two fluorine substituents. While this can make certain reactions more challenging compared to aniline, it also offers a unique reactivity profile that can be exploited in organic synthesis. The provided experimental protocols offer a starting point for the successful transformation of this compound into a variety of valuable derivatives for applications in drug discovery and materials science. Careful consideration of the electronic and steric environment of the amino group is crucial for optimizing reaction conditions and achieving desired outcomes.

References

Navigating the Reactive Landscape: An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,3-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoroaniline is a pivotal building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] Its utility stems from the unique electronic properties conferred by the two fluorine atoms and the versatile amino group, which together influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive technical overview of the core EAS reactions of this compound, including bromination, nitration, chlorination, and Friedel-Crafts reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of this versatile synthetic intermediate.

Introduction: Understanding the Reactivity of this compound

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the interplay of the directing effects of the amino (-NH₂) group and the two fluorine (-F) atoms.

-

Amino Group (-NH₂): The amino group is a potent activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[2][3] This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the substitution, particularly when the electrophile attacks the positions ortho or para to the amino group.[2][3]

-

Fluorine Atoms (-F): Halogens, including fluorine, present a more complex scenario. They are deactivating groups due to their strong inductive electron-withdrawing effect, which destabilizes the arenium ion.[4] However, they are also ortho, para-directors because their lone pairs can be donated to the ring through resonance, partially offsetting the inductive deactivation and preferentially stabilizing the arenium ions for ortho and para attack.[4]

In this compound, the powerful activating and ortho, para-directing effect of the amino group dominates. The primary sites for electrophilic attack are the positions para (position 4) and ortho (position 6) to the amino group. Steric hindrance from the adjacent fluorine atom at position 2 may slightly disfavor substitution at the 6-position compared to the 4-position.

Caption: Directing effects in this compound.

Key Electrophilic Aromatic Substitution Reactions

Bromination

The bromination of this compound proceeds with high regioselectivity, favoring substitution at the position para to the strongly activating amino group.

| Reaction | Reagents | Solvent | Product | Yield (%) | Ref. |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 4-Bromo-2,3-difluoroaniline | High | [5] |

| Bromination | Bromine (Br₂) | Acetic Acid | 4-Bromo-2,3-difluoroaniline | Not specified | [6] |

Experimental Protocol: Synthesis of 4-Bromo-2,3-difluoroaniline

-

Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-bromo-2,3-difluoroaniline.[5]

-

Nitration

Direct nitration of anilines with strong acids like a nitric and sulfuric acid mixture can be problematic, often leading to oxidation and a mixture of isomers due to the protonation of the amino group.[7] A common and effective strategy to circumvent these issues is to protect the amino group as an acetanilide (B955). This acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for a more controlled reaction.

Caption: Experimental workflow for the nitration of anilines.

Experimental Protocol: Nitration of this compound (via Acetanilide Protection)

-

Step 1: Acetylation (Protection)

-

To a stirred solution of this compound (1.0 eq) in acetic acid, add acetic anhydride (B1165640) (1.1 eq) dropwise.

-

Heat the mixture gently for 30 minutes, then cool to room temperature.

-

Pour the reaction mixture into ice-water and collect the precipitated N-(2,3-difluorophenyl)acetamide by filtration. Wash with cold water and dry.

-

-

Step 2: Nitration

-

Dissolve the dried N-(2,3-difluorophenyl)acetamide in concentrated sulfuric acid at 0 °C.

-

Add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, keeping the temperature below 5 °C.[7]

-

Stir the mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

-

Step 3: Hydrolysis (Deprotection)

-

Reflux the nitrated acetanilide from the previous step in a mixture of ethanol (B145695) and concentrated hydrochloric acid until TLC analysis indicates the complete removal of the acetyl group.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

| Reaction | Reagents | Product(s) | Yield (%) | Ref. |

| Nitration | 1. Ac₂O2. HNO₃, H₂SO₄3. H₃O⁺ | 2,3-Difluoro-4-nitroaniline and2,3-Difluoro-6-nitroaniline | Not specified | [7] |

Chlorination

Similar to bromination, chlorination is expected to yield the para-substituted product as the major isomer. Various chlorinating agents can be employed, such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide (NCS).

| Reaction | Reagents | Solvent | Product | Yield (%) | Ref. |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | 4-Chloro-2,3-difluoroaniline | Not specified | [8] |

| Chlorination | Chlorine (Cl₂) | Hydrofluoric Acid | Chloro-2,3-difluoroanilines | Not specified | [8] |

Experimental Protocol: Synthesis of 4-Chloro-2,3-difluoroaniline

-

Materials: this compound, N-Chlorosuccinimide (NCS), Acetonitrile.

-

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-Chlorosuccinimide (1.05 eq) to the solution at room temperature.

-

Stir the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford 4-chloro-2,3-difluoroaniline.

-

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines, including this compound.[9][10] The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[9] This forms a deactivating complex that renders the aromatic ring unreactive towards electrophilic substitution.

Caption: Lewis acid catalyst deactivation by the amino group.

To perform a Friedel-Crafts reaction, the amino group must first be converted into a group that is not basic and does not complex with the Lewis acid catalyst, such as an acetamido group. However, the acetamido group is only moderately activating, and Friedel-Crafts reactions often require strongly activated rings. Therefore, even with a protected amino group, these reactions can be challenging with this compound due to the deactivating effect of the two fluorine atoms.

Conclusion

The electrophilic aromatic substitution of this compound is a regiochemically predictable process, primarily directed by the potent activating amino group to the para and ortho positions. Halogenation reactions such as bromination and chlorination proceed efficiently to yield the 4-substituted product as the major isomer. Nitration requires a protection-deprotection sequence of the amino group to prevent oxidation and achieve a controlled reaction. Friedel-Crafts reactions are generally not viable due to the deactivation of the Lewis acid catalyst by the basic amino group. The methodologies and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis and development of novel molecules incorporating the this compound scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 5. 4-Bromo-2,3-difluoroaniline | C6H4BrF2N | CID 14621037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. US6747175B2 - Chlorination of an aniline in a hydrofluoric medium - Google Patents [patents.google.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Acidity and Basicity of 2,3-Difluoroaniline in Comparison to Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and basicity of 2,3-difluoroaniline relative to its parent compound, aniline (B41778). Understanding the electronic effects of substituents on the ionization of aromatic amines is crucial in the fields of medicinal chemistry and drug development, as it significantly influences a molecule's pharmacokinetic and pharmacodynamic properties. This document outlines the theoretical basis for the difference in basicity, presents available quantitative data, and provides a detailed experimental protocol for the determination of pKa values.

Core Concepts: Acidity and Basicity of Aromatic Amines

The basicity of an aromatic amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The pKa value of the conjugate acid (anilinium ion) is a quantitative measure of this basicity; a lower pKa indicates a weaker base. The electron density on the nitrogen is influenced by a combination of inductive and resonance effects of the substituents on the aromatic ring.

Aniline is a weak base, with the lone pair on the nitrogen being delocalized into the pi system of the benzene (B151609) ring. This resonance effect reduces the electron density on the nitrogen, making it less available for protonation compared to aliphatic amines.

Comparative Analysis: this compound vs. Aniline

The introduction of two fluorine atoms onto the aniline ring at the 2nd and 3rd positions has a profound impact on the basicity of the molecule. Fluorine is the most electronegative element, and its influence is exerted through strong inductive and resonance effects.

Inductive Effect (-I)

Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the amino group through the sigma bonds. In this compound, the presence of two fluorine atoms, one in the ortho position and one in the meta position, significantly amplifies this electron-withdrawing effect, thereby decreasing the electron density on the nitrogen atom and making it a weaker base than aniline.

Resonance Effect (+R)

Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect). However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the basicity of anilines. While the +R effect from the ortho-fluorine can increase electron density at the para position, the strong -I effect of both fluorine atoms has a more significant overall impact on the electron density of the amino group.

The Ortho Effect

Ortho-substituted anilines are typically weaker bases than aniline, regardless of whether the substituent is electron-donating or electron-withdrawing. This phenomenon, known as the "ortho effect," is attributed to a combination of steric and electronic factors. In the case of this compound, the ortho-fluorine atom can sterically hinder the solvation of the anilinium ion, destabilizing it and further reducing the basicity of the parent amine.

Quantitative Data

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6[1] |

| 3,5-Difluoroaniline (Predicted) | 2.05 |

The predicted pKa of 3,5-difluoroaniline, with two meta-substituents, is significantly lower than that of aniline. Given the additional ortho effect in this compound, its pKa is anticipated to be in a similar range, indicating a substantially weaker base than aniline.

Visualizing Electronic Effects and Logical Relationships

To visually represent the electronic factors influencing the basicity of this compound, the following diagrams have been generated using the DOT language.

Caption: Electronic effects of fluorine in this compound.

Caption: The ortho effect leading to reduced basicity.

Experimental Protocol: Potentiometric Titration for pKa Determination of Aromatic Amines

This protocol outlines the determination of the pKa of an aromatic amine using potentiometric titration.

1. Materials and Reagents:

-

Aromatic amine sample (e.g., this compound or aniline)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Methanol or another suitable organic solvent for dissolving the sample

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beakers (100 mL)

-

Volumetric flasks

2. Preparation of Solutions:

-

Sample Solution (1 mM): Accurately weigh an appropriate amount of the aromatic amine and dissolve it in a known volume of a methanol-water mixture (e.g., 1:9 v/v) to achieve a final concentration of approximately 1 mM.

-

Titrants: Use commercially available standardized 0.1 M HCl and 0.1 M NaOH or prepare and standardize them.

-

Ionic Strength Adjuster: Prepare a 0.15 M KCl solution.

3. Experimental Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Place 20 mL of the 1 mM aromatic amine solution into a 100 mL beaker. Add a magnetic stir bar.

-

Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength throughout the titration.

-

Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl. This ensures that the amine is fully protonated at the start of the titration.

-

Titration: Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the buret.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration until the pH reaches approximately 12.0-12.5.

-

Replicates: Perform at least three replicate titrations for each sample to ensure the reliability of the results.

4. Data Analysis:

-

Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Equivalence Point: Determine the equivalence point, which is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point.

-

Calculation: Calculate the average pKa value and the standard deviation from the replicate titrations.

Conclusion

The acidity and basicity of this compound are significantly different from those of aniline due to the strong electron-withdrawing inductive effect of the two fluorine atoms and the ortho effect. These electronic modifications lead to a substantial decrease in the electron density on the amino nitrogen, resulting in this compound being a considerably weaker base. For drug development professionals, this understanding is critical for predicting the ionization state of drug candidates at physiological pH, which in turn affects their solubility, membrane permeability, and interaction with biological targets. The provided experimental protocol offers a reliable method for the precise determination of pKa values, a fundamental parameter in the characterization of ionizable drug molecules.

References

Methodological & Application

Application Notes: 2,3-Difluoroaniline in the Synthesis of Pharmaceutical Intermediates

Introduction

2,3-Difluoroaniline is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide range of pharmaceutical agents.[1][2] The presence of two fluorine atoms on the aniline (B41778) ring significantly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. These characteristics are often imparted to the final drug molecule, potentially enhancing its efficacy, bioavailability, and overall pharmacokinetic profile.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole- and pyrimidine-based pharmaceutical intermediates, which are core structures in many therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.

Application 1: Synthesis of Pyrazole-Based COX-2 Inhibitor Analogues

Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme are crucial for managing pain and inflammation with a reduced risk of gastrointestinal side effects. Many of these inhibitors, such as Celecoxib (B62257), feature a 1,5-diarylpyrazole core. This compound can be employed to synthesize analogues of these COX-2 inhibitors, where the difluorophenyl moiety can modulate the drug's binding affinity and metabolic profile.

A common synthetic strategy involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound to form the pyrazole (B372694) ring.[4][5] In this case, this compound is first converted to its corresponding hydrazine derivative, which is then reacted with a suitable β-diketone.

Logical Workflow for Pyrazole Synthesis

Caption: General workflow for the synthesis of N-(2,3-Difluorophenyl)pyrazoles.

Experimental Protocol: Synthesis of a 1-(2,3-Difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (A Hypothetical Example)

This protocol describes a plausible synthesis of a fluorinated pyrazole intermediate.

Step 1: Preparation of 2,3-Difluorophenylhydrazine

A detailed, multi-step procedure for the synthesis of this compound from 2,3-dichloronitrobenzene (B165493) has been described, involving fluorination, reduction, a Schiemann reaction, and finally amination to yield the desired product.[6]

-

Diazotization: To a stirred solution of this compound (10 mmol) in 2M hydrochloric acid (20 mL) at 0-5 °C, a solution of sodium nitrite (11 mmol) in water (5 mL) is added dropwise. The reaction mixture is stirred for 30 minutes at this temperature.

-

Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride (30 mmol) in concentrated hydrochloric acid (15 mL) at 0 °C. The mixture is stirred for an additional 2 hours and then allowed to warm to room temperature.

-

Work-up: The resulting precipitate is collected by filtration, washed with cold water, and then treated with a 40% sodium hydroxide (B78521) solution until basic. The free hydrazine is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield 2,3-difluorophenylhydrazine.

Step 2: Cyclocondensation with Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Reaction Setup: A mixture of 2,3-difluorophenylhydrazine (10 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol) in ethanol (50 mL) is heated at reflux for 4 hours.

-